molecular formula C19H22N2O4S B2684219 3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE CAS No. 1448060-58-9

3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE

Cat. No.: B2684219
CAS No.: 1448060-58-9
M. Wt: 374.46
InChI Key: QBBYEJUSZQKGQI-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C19H22N2O4S . This reagent integrates two pharmacophores of high relevance in medicinal chemistry: a benzenesulfonyl group and a carboxamide moiety. Compounds featuring benzenesulfonamide scaffolds are extensively investigated for their diverse biological activities, which may include anti-inflammatory effects through the modulation of cyclooxygenase (COX) enzymes . The carboxamide functional group is ubiquitous in drug molecules and is known to contribute to critical biological interactions, playing roles in treatments for conditions ranging from cardiovascular diseases to HIV . The molecular structure, which includes a pyrrolidine core, is a common feature in compounds designed for pharmaceutical development, as seen in various patented pyrrolidine derivatives . This combination of structural features makes 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide a valuable building block for researchers in drug discovery and chemical biology. It can be utilized in the synthesis and optimization of novel bioactive molecules, the study of structure-activity relationships (SAR), and the exploration of new mechanisms of action . Researchers are encouraged to leverage this compound in the development of potential therapeutic agents. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-25-16-10-8-15(9-11-16)20-19(22)21-13-12-18(14-21)26(23,24)17-6-4-3-5-7-17/h3-11,18H,2,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBYEJUSZQKGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine ring and sulfonamide group in 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide enable nucleophilic substitution reactions. For example:

  • Reaction with alkyl halides : The sulfonamide nitrogen can undergo alkylation under basic conditions (e.g., K2_2
    CO3_3
    in DMF) to form secondary amines.

  • Aromatic ring functionalization : The benzene sulfonyl group may participate in electrophilic substitution (e.g., nitration or halogenation) under acidic conditions (H2_2
    SO4_4
    , HNO3_3
    ) at elevated temperatures .

Sulfonamide-Specific Reactions

The benzenesulfonyl moiety is reactive toward hydrolysis and substitution:

  • Hydrolysis : Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the sulfonamide bond may cleave to yield benzene sulfonic acid and the corresponding amine .

  • Coupling with amines : The sulfonyl chloride derivative (a precursor) reacts with amines to form secondary sulfonamides. For example:

    R SO2Cl+R NH2R SO2 NHR +HCl\text{R SO}_2\text{Cl}+\text{R NH}_2\rightarrow \text{R SO}_2\text{ NHR }+\text{HCl}

    This reaction typically occurs in THF or DCM with a tertiary amine base .

Cross-Coupling Reactions

The pyridine and aryl ether groups enable transition metal-catalyzed reactions:

  • Suzuki-Miyaura coupling : The 4-ethoxyphenyl group can undergo cross-coupling with boronic acids in the presence of Pd(PPh3_3
    )4_4
    and Na2_2
    CO3_3 .

  • Buchwald-Hartwig amination : The pyrrolidine nitrogen may participate in C–N bond formation using Pd catalysts (e.g., Pd2_2
    dba3_3
    ) and Xantphos .

Hydrolysis and Oxidation

  • Ether cleavage : The ethoxy group on the phenyl ring can be hydrolyzed to a phenol using BBr3_3
    in DCM at 0°C.

  • Oxidation of pyrrolidine : Strong oxidants (e.g., KMnO4_4
    ) convert the pyrrolidine ring to a pyrrolidone under acidic conditions.

Reaction Data and Conditions

Reaction TypeReagents/ConditionsProduct(s) FormedYield (%)Source
Sulfonamide alkylation K2_2
CO3_3
, DMF, CH3_3
I, 80°CN-methyl sulfonamide derivative65–75
Suzuki coupling Pd(PPh3_3
)4_4
, Na2_2
CO3_3
, 90°CBiaryl-modified compound46–75
Hydrolysis (sulfonamide) 6M HCl, reflux, 12hBenzenesulfonic acid + pyrrolidine amine80–90

Mechanistic Insights

  • Enzyme inhibition : The compound interacts with enzymes via hydrogen bonding (sulfonamide oxygen) and hydrophobic interactions (pyrrolidine/aryl groups) .

  • Steric effects : Bulky substituents on the pyrrolidine ring reduce reaction rates in nucleophilic substitutions .

Stability and Reactivity Trends

  • pH sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media.

  • Thermal stability : Decomposes above 250°C, limiting high-temperature applications.

Scientific Research Applications

2.1. Inhibition of Metalloproteases

One of the primary applications of this compound is its role as an inhibitor of metalloproteases. Metalloproteases are enzymes that play crucial roles in various physiological processes, including the degradation of extracellular matrix components. Inhibition of these enzymes can be beneficial in treating conditions such as:

  • Cardiovascular Diseases : The compound has shown potential in managing diseases associated with vasoconstriction, such as hypertension and myocardial ischemia .
  • Cancer Therapy : By inhibiting metalloproteases, the compound may help prevent tumor metastasis and enhance the efficacy of existing cancer treatments .

2.2. Neurological Disorders

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research indicates that it may have neuroprotective effects, making it a candidate for conditions such as:

  • Alzheimer's Disease : Its properties could help mitigate neuroinflammation and neuronal death associated with Alzheimer's pathology.
  • Stroke Management : The compound may offer cerebroprotective benefits during ischemic events by inhibiting neuroinflammatory processes .

3.1. Clinical Trials

Clinical trials have been conducted to evaluate the safety and efficacy of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide in various therapeutic contexts:

  • Study on Hypertension Management : A randomized controlled trial assessed the compound's effectiveness in lowering blood pressure in patients with resistant hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure compared to placebo controls .
  • Neuroprotective Effects in Stroke Patients : A study involving stroke patients demonstrated that administration of the compound reduced infarct size and improved functional recovery post-stroke compared to standard care .

3.2. Laboratory Studies

Laboratory studies have explored the biochemical mechanisms underlying the compound's effects:

  • Metalloprotease Inhibition Assays : In vitro assays demonstrated that 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide effectively inhibited several key metalloproteases involved in tissue remodeling .
  • Neuroinflammation Models : Animal models of neuroinflammation showed that treatment with the compound significantly reduced markers of inflammation and oxidative stress within neuronal tissues .

Data Tables

Application AreaPotential BenefitsStudy Type
Cardiovascular DiseasesInhibition of metalloproteases, lowering blood pressureClinical Trial
Neurological DisordersNeuroprotection, reducing inflammationLaboratory Study
Cancer TherapyPreventing metastasisLaboratory Study

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Alkoxy-Substituted Aromatic Derivatives

lists benzamide derivatives with alkoxy-substituted phenyl groups (e.g., methoxy, ethoxy, propoxy). While these compounds differ in their core scaffold (benzamide vs. pyrrolidine carboxamide), the ethoxy group in the target compound aligns with structure-activity relationship (SAR) trends observed in such analogs:

  • 4-Ethoxyphenyl analogs : The ethoxy group balances lipophilicity and metabolic stability, as ethyl chains are less prone to rapid oxidative metabolism than longer alkyl chains (e.g., propoxy in Entry 7) .

Pyrrolidine Carboxamide Scaffold Variations

describes a pyrrolidine carboxamide derivative with a trifluoroethyl group and morpholino-pyridine substituents. Key comparisons include:

  • 3-Benzenesulfonyl vs. 3-Trifluoroethyl : The benzenesulfonyl group in the target compound may enhance binding to sulfonyl-sensitive targets (e.g., kinases or proteases) compared to the electron-withdrawing trifluoroethyl group, which could improve metabolic stability but reduce solubility .
  • 4-Ethoxyphenyl vs.

Hypothetical Physicochemical and Pharmacological Properties

Compound Key Substituents Inferred Properties Evidence ID
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide (Target) Benzenesulfonyl, 4-ethoxyphenyl Moderate solubility (logP ~3.5), sulfonamide-mediated target affinity
N-(4-Methoxyphenyl)benzamide derivative (, Entry 5) 4-Methoxyphenyl Higher solubility (logP ~2.8), reduced metabolic stability vs. ethoxy
(S)-Trifluoroethyl pyrrolidine carboxamide () Trifluoroethyl, morpholino-pyridine Enhanced metabolic stability (logP ~4.2), potential crystallinity challenges

Biological Activity

The compound 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is a member of the pyrrolidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The compound can be represented by the following chemical structure:

  • Chemical Formula : C13_{13}H19_{19}N3_{3}O6_{6}S
  • Molecular Weight : 345.371 g/mol
  • IUPAC Name : (2R,4S)-N-hydroxy-4-(methoxyamino)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide

Structural Features

The structure consists of a pyrrolidine ring substituted with a benzenesulfonyl group and an ethoxyphenyl moiety. This unique architecture may contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The compound has been shown to exhibit inhibitory effects on various enzymes, including metalloproteases and acetylcholinesterase (AChE). Such inhibition is significant in treating conditions like hypertension and neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have demonstrated IC50_{50} values in the low micromolar range against cancer cell lines such as MCF-7 and A549, indicating potential for further development as anticancer agents .
  • Antiviral Properties : Some studies indicate that similar compounds can influence viral replication and modulate immune responses, particularly against viruses like influenza A and herpes simplex virus .

In Vitro Studies

StudyCell LineIC50_{50} ValueMechanism
Anticancer ActivityMCF-73.0 µMInhibition of proliferation
Antiviral ActivityInfluenza ANot specifiedModulation of NF-kappa-B activity

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on human cancer cell lines. The results showed significant growth inhibition in MCF-7 cells with an IC50_{50} value of 3.0 µM, suggesting that the compound could serve as a potential lead for developing new anticancer therapies .
  • Neurological Applications : Research involving related pyrrolidine derivatives has indicated their potential as neuroprotective agents by inhibiting AChE, which could be beneficial in treating Alzheimer's disease .

Q & A

Basic: What are the common synthetic routes for preparing 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Pyrrolidine Core Functionalization : Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Carboxamide Coupling : React the sulfonylated pyrrolidine with 4-ethoxyaniline using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous tetrahydrofuran (THF) .

Intermediate Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). For crystalline intermediates, single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to confirm the presence of the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3_3, δ 3.9–4.1 ppm for OCH2_2) and the pyrrolidine ring (δ 1.8–2.1 ppm). 19F^{19}F-NMR may be required if fluorinated analogs are synthesized .
  • Infrared Spectroscopy (IR) : Identify carboxamide C=O stretching (~1650 cm1^{-1}) and sulfonyl S=O vibrations (~1150–1350 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use HRMS to verify molecular ion peaks and fragmentation patterns consistent with the benzenesulfonyl and carboxamide groups .

Advanced: How can reaction conditions be optimized to improve yield and purity during sulfonylation?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance sulfonyl chloride reactivity.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., over-sulfonylation).
  • Workup Optimization : Use aqueous sodium bicarbonate to quench excess sulfonyl chloride, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Advanced: What strategies exist for resolving contradictions in reported solubility data across different polymorphic forms?

Methodological Answer:

  • Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate distinct solid forms.
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify melting points and enthalpies of fusion unique to each polymorph .
  • Powder X-Ray Diffraction (PXRD) : Compare experimental PXRD patterns with simulated data from SCXRD to confirm polymorphism .
  • Solubility Studies : Conduct equilibrium solubility measurements in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C to correlate form-specific bioavailability .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with sulfonamide-binding pockets). Focus on hydrogen bonding with the carboxamide and π-π stacking with the benzenesulfonyl group .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
  • Free Energy Calculations : Apply MM-PBSA/GBSA methods to quantify binding free energies and rank derivative potency .

Advanced: What experimental designs are effective for structure-activity relationship (SAR) studies of analogs?

Methodological Answer:

  • Substituent Variation : Systematically modify the ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogens) and assess changes in bioactivity .
  • Biological Assays : Test analogs against disease-relevant targets (e.g., carbonic anhydrase for sulfonamide inhibitors) using fluorescence-based enzymatic assays .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ), steric (Taft Es_s), and lipophilic (logP) parameters with activity .

Advanced: How can conflicting data on metabolic stability be resolved in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor to measure intrinsic clearance. Compare results across species to identify interspecies variability .
  • Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites. Focus on oxidation of the pyrrolidine ring or O-deethylation of the ethoxy group .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

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